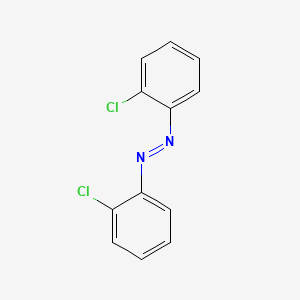
Diazene, bis(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, bis(2-chlorophenyl)- is a useful research compound. Its molecular formula is C12H8Cl2N2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diazene, bis(2-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diazene, bis(2-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C12H8Cl2N2
- Molecular Weight : 251.11 g/mol
- IUPAC Name : 1,2-bis(2-chlorophenyl)diazene
The compound features a diazene functional group with two chlorophenyl substituents, which significantly influence its chemical reactivity and potential applications.
Organic Synthesis
Diazene, bis(2-chlorophenyl)- serves as a versatile intermediate in organic synthesis. Its electrophilic properties allow it to participate in various chemical reactions:
- Electrophilic Reactions : The compound can act as an electrophile in reactions with alkenes and arenes, facilitating the formation of complex organic molecules .
- Amination Reactions : It is used in electrophilic amination processes involving carbonyl compounds, where it can introduce amino groups into aromatic systems .
Case Study: Electrophilic Amination
In a study examining the application of diazenes in electrophilic amination, diazene derivatives were shown to efficiently convert aromatic substrates into amine derivatives with high yields. This method highlights the utility of diazene compounds in synthesizing pharmaceuticals and agrochemicals.
Material Science
The unique properties of diazene, bis(2-chlorophenyl)- make it suitable for various applications in material science:
- Polymer Chemistry : It has been utilized as a building block for synthesizing novel polyurethanes. These materials exhibit desirable mechanical properties and thermal stability due to the incorporation of diazene segments .
| Property | Description |
|---|---|
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Thermal Stability | Enhanced due to the presence of diazene linkages |
Case Study: Polyurethane Synthesis
Research has demonstrated that polyurethanes synthesized from diazene derivatives exhibit improved mechanical properties compared to conventional polyurethanes. This advancement is significant for applications requiring durable materials.
Biological Applications
Recent studies suggest that diazene compounds may possess biological activities, including antimicrobial properties:
- Antimicrobial Activity : Chlorinated diazenes have shown potential as antimicrobial agents. Research indicates that they can inhibit the growth of various pathogens, making them candidates for pharmaceutical applications.
Case Study: Antimicrobial Studies
In experiments assessing the antimicrobial efficacy of chlorinated diazenes, compounds similar to diazene, bis(2-chlorophenyl)- demonstrated significant inhibition against bacterial strains. This finding opens avenues for developing new antimicrobial agents based on diazene structures.
Green Chemistry
The synthesis of diazene derivatives aligns with principles of green chemistry. Methods have been developed that utilize environmentally friendly solvents and catalysts:
- Sustainable Synthesis : Recent advancements include the use of DIPEA as a catalyst in water-based reactions to synthesize azoxybenzenes from nitrosobenzenes. This approach minimizes environmental impact while achieving high yields .
| Method | Description |
|---|---|
| Catalyst | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Water |
| Yield | High selectivity and yield (up to 93%) |
Eigenschaften
CAS-Nummer |
7334-33-0 |
|---|---|
Molekularformel |
C12H8Cl2N2 |
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
bis(2-chlorophenyl)diazene |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI-Schlüssel |
FIQUJBRQBIUISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2Cl)Cl |
Key on ui other cas no. |
7334-33-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















